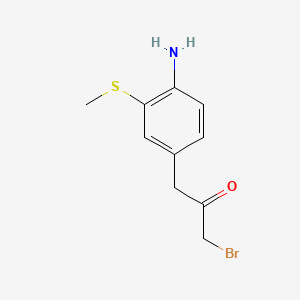

1-(4-Amino-3-(methylthio)phenyl)-3-bromopropan-2-one

Description

1-(4-Amino-3-(methylthio)phenyl)-3-bromopropan-2-one is an organic compound with a complex structure that includes an amino group, a methylthio group, and a bromopropanone moiety

Properties

Molecular Formula |

C10H12BrNOS |

|---|---|

Molecular Weight |

274.18 g/mol |

IUPAC Name |

1-(4-amino-3-methylsulfanylphenyl)-3-bromopropan-2-one |

InChI |

InChI=1S/C10H12BrNOS/c1-14-10-5-7(2-3-9(10)12)4-8(13)6-11/h2-3,5H,4,6,12H2,1H3 |

InChI Key |

YESRYMUGFGJCPT-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=CC(=C1)CC(=O)CBr)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-3-(methylthio)phenyl)-3-bromopropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of 1-(4-Amino-3-(methylthio)phenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction is often carried out in an organic solvent such as dichloromethane or chloroform, with the temperature carefully regulated to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-3-(methylthio)phenyl)-3-bromopropan-2-one can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

1-(4-Amino-3-(methylthio)phenyl)-3-bromopropan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-(methylthio)phenyl)-3-bromopropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The amino and methylthio groups can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The bromopropanone moiety can also participate in covalent bonding with nucleophilic residues in proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

1-(4-Amino-3-(methylthio)phenyl)-2-bromopropan-2-one: Similar structure but with a different position of the bromine atom.

1-(4-Amino-3-(methylthio)phenyl)-3-chloropropan-2-one: Chlorine instead of bromine.

1-(4-Amino-3-(methylthio)phenyl)-3-iodopropan-2-one: Iodine instead of bromine.

Uniqueness: 1-(4-Amino-3-(methylthio)phenyl)-3-bromopropan-2-one is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interactions with biological targets. The combination of the amino, methylthio, and bromopropanone groups provides a versatile scaffold for further chemical modifications and applications.

Biological Activity

1-(4-Amino-3-(methylthio)phenyl)-3-bromopropan-2-one, an organic compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 1-(4-Amino-3-(methylthio)phenyl)-3-bromopropan-2-one is C₁₁H₁₄BrNOS, with a molecular weight of approximately 274.18 g/mol. Its structure includes:

- An amino group (-NH₂) that may facilitate hydrogen bonding.

- A methylthio group (-S-CH₃) which enhances hydrophobic interactions.

- A bromopropanone moiety that contributes to its reactivity in substitution reactions.

Research indicates that the biological activity of this compound may involve interactions with specific molecular targets such as enzymes and receptors. The amino group can enhance binding affinity through hydrogen bonding, while the methylthio group may increase hydrophobic interactions, thereby influencing the compound's specificity and efficacy in biological systems.

Anticancer Properties

Studies have shown that compounds similar to 1-(4-Amino-3-(methylthio)phenyl)-3-bromopropan-2-one exhibit anticancer properties. For instance, phenotypic screening of small molecules has identified compounds that stimulate differentiation in acute myeloid leukemia (AML) cell lines. The mechanism involves modulating signaling pathways critical for cell differentiation .

Pharmacokinetics

Pharmacokinetic assessments reveal that compounds with similar structures have favorable profiles, including moderate clearance rates and acceptable plasma protein binding. For example, one study demonstrated a low efflux ratio and good metabolic stability in related compounds, suggesting potential for therapeutic applications .

Case Studies

- Acute Myeloid Leukemia (AML) : A study investigated the effects of small molecules on AML cell lines, highlighting the potential of compounds like 1-(4-Amino-3-(methylthio)phenyl)-3-bromopropan-2-one to induce differentiation and inhibit proliferation in cancer cells .

- Inflammatory Diseases : Another research focused on cytokine inhibitors related to this compound's structure, demonstrating its potential in reducing inflammatory markers in various animal models .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.